

# Spectroscopic Profile of 1-Methylazepan-4-one: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methylazepan-4-one

Cat. No.: B031119

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylazepan-4-one** (CAS No: 1859-33-2), a key chemical intermediate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Methylazepan-4-one**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (90 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.83	Quintet	2H	H-6
2.27	Singlet	3H	N-CH <sub>3</sub>
2.38	Triplet	2H	H-5
2.44	Triplet	2H	H-7
2.59	Triplet	2H	H-2
2.65	Triplet	2H	H-3

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (22.5 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
24.5	C-6
41.5	C-5
42.1	N-CH <sub>3</sub>
46.0	C-3
55.4	C-7
57.7	C-2
211.3	C-4 (C=O)

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Assignment
2926	32.5	C-H stretch (alkane)
2855	45.1	C-H stretch (alkane)
2786	55.8	C-H stretch (N-CH <sub>3</sub> )
1713	12.8	C=O stretch (ketone)
1458	46.9	C-H bend (alkane)
1251	63.8	C-N stretch
1131	64.9	C-C stretch

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
42	100	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
57	85	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> or [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
70	65	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup>
84	50	[M - C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>
127	30	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 90 MHz spectrometer. The sample of **1-Methylazepan-4-one** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. For <sup>1</sup>H NMR, the spectrum was recorded over a sweep width of 8 ppm. For <sup>13</sup>C NMR, a proton-decoupled spectrum was obtained.

### Infrared (IR) Spectroscopy

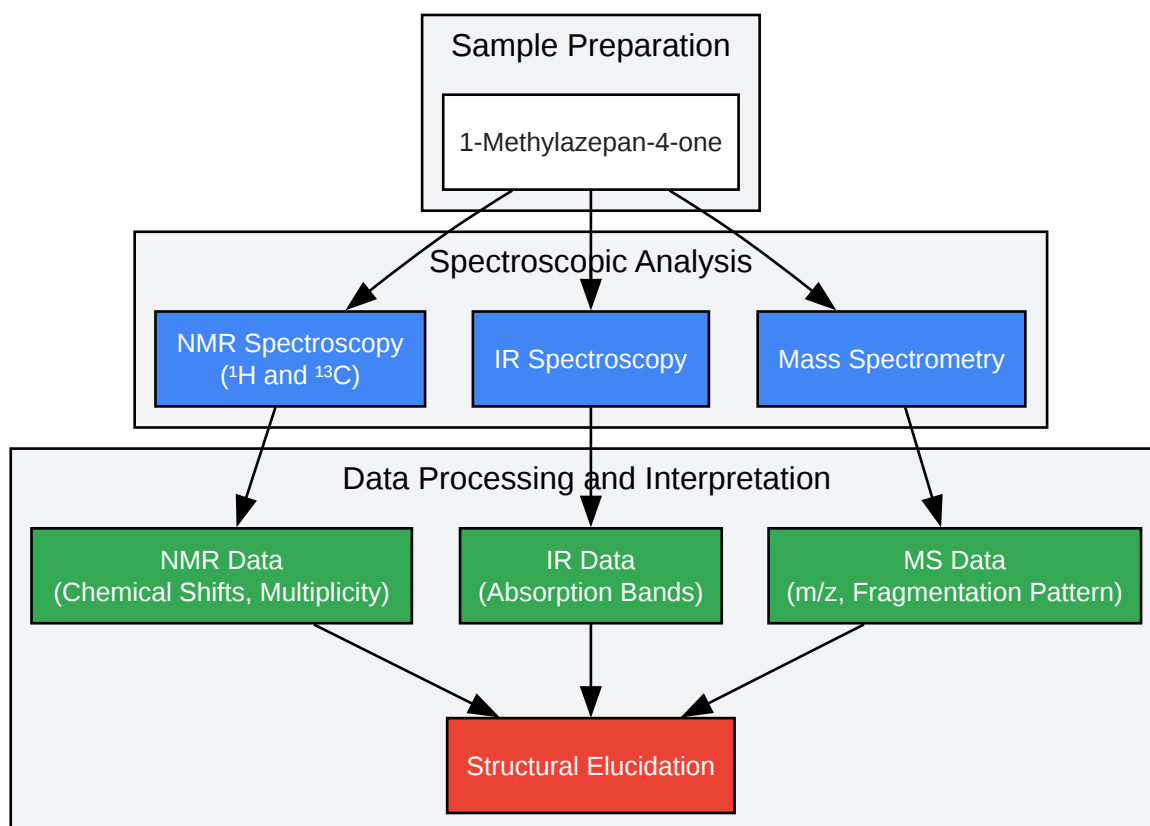
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral data was collected using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer. The spectrum was recorded, and the mass-to-charge ratio ( $m/z$ ) of the fragments was determined.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Methylazepan-4-one**.



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Caption: Workflow for the Spectroscopic Analysis of **1-Methylazepan-4-one**.

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